molecular formula C7H15NO2 B8467250 N-(5-Hydroxypentyl)acetamide

N-(5-Hydroxypentyl)acetamide

Cat. No. B8467250
M. Wt: 145.20 g/mol
InChI Key: WYSXDEZHXVRTSJ-UHFFFAOYSA-N
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Description

N-(5-Hydroxypentyl)acetamide is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Hydroxypentyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Hydroxypentyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Hydroxypentyl)acetamide

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(5-hydroxypentyl)acetamide

InChI

InChI=1S/C7H15NO2/c1-7(10)8-5-3-2-4-6-9/h9H,2-6H2,1H3,(H,8,10)

InChI Key

WYSXDEZHXVRTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-amino-1-pentanol (0.650 g, 6.31 mmol) in methanol (15 mL) is cooled to 0° C. and treated with triethylamine (1.62 mL, 11.6 mmol) followed by acetic anhydride (0.891 mL, 9.45 mmol). The reaction mixture is stirred at room temperature overnight. Additional triethylamine (1.6 mL, 11.6 mmol) and acetic anhydride (0.9 mL, 9.5 mmol) is added at room temperature and the solution is stirred 16 h further. Concentration in vacua and flash chromatography affords 5-acetamido-1-pentanol. To a solution of 5-acetamido-1-pentanol (22.2 mmol) in dry dichloromethane (50 mL) is added 2,6-di-tert-butyl-4-methylpyridine (4.6 g, 22.2 mmol) and triflic anhydride (3.7 mL, 22.2 mmol) at 0° C. The reaction is stirred at room temperature for 20 min, poured into water, and extracted with dichloromethane. The combined extracts are dried over anhydrous sodium sulfate and concentrated in vacuo and to afford 5-acetamido-1-pentyl triflate (30) which is used without further purification.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 5-amino-1-pentanol (0.650 g, 6.31 mmol) in methanol (15 ml) was cooled to 0° C. and treated with triethylamine (1.62 ml, 11.6 mmol) followed by acetic anhydride (0.891 ml, 9.45 mmol). The reaction mixture was stirred at room temperature overnight. TLC analysis (8% methanol/dichloromethane) then revealed some unreacted material, so additional triethylamine (1.6 ml, 11.6 mmol) and acetic anhydride (0.9 ml, 9.5 mmol) were added at room temperature and the solution was stirred 16 h further. Concentration in vacuo and flash chromatography (7% methanol/dichloromethane) afforded III-20 (1 g, 94% yield) as a pale yellow oil: IR (film) 3300 (s), 3100 (m), 2940 (s), 2870 (m), 1650 (s), 1560 (s), 1439 (m), 1372 (m), 1295 (m), 1220 (w), 1180 (w), 1050 (m), 1010 (w) cm−1; 1H NMR (500 MHz, CDCl3) δ 6.21 (s, 1H), 3.62 (t, J=6.4 Hz, 2H), 3.23 (dd, J=12.9, 7.0 Hz, 2H), 2.87 (s, 1H), 1.97 (s, 3H), 1.60-1.50 (m, 4H), 1.43-1.37 (m, 2H); high resolution mass spectrum (Cl, CH4) m/z 146.1164 [(M+H)+; calcd for C7H16NO2: 146.1181].
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